Antimony pentoxide

Beschreibung

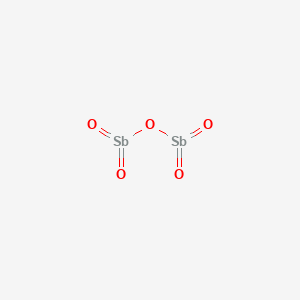

Structure

2D Structure

Eigenschaften

IUPAC Name |

(dioxo-λ5-stibanyl)oxy-dioxo-λ5-stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5O.2Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCFOYOSGPHIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Sb](=O)O[Sb](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sb2O5, O5Sb2 | |

| Record name | antimony(V) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Antimony(V)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6050467 | |

| Record name | Antimony pentoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6050467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, Yellow solid; [Merck Index] | |

| Record name | Antimony oxide (Sb2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony pentoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1314-60-9 | |

| Record name | Antimony pentoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony oxide (Sb2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony pentoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6050467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diantimony pentoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization Techniques for Antimony Pentoxide Research

Structural Elucidation via X-ray Diffraction (XRD) and Electron Microscopy

Phase Identification and Crystallinity Analysis

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases and assessing the crystallinity of antimony pentoxide. This compound can exist in different crystalline forms, and XRD patterns serve as a fingerprint for each phase. The cubic form of this compound (space group Fd3m) is a commonly identified phase. researchgate.net For instance, XRD analysis of Sb₂O₅ nanorods has confirmed a cubic structure with a lattice parameter of a = 10.33 Å. researchgate.net

The sharpness and intensity of the diffraction peaks in an XRD pattern provide information about the degree of crystallinity and the crystallite size. Broader peaks generally indicate smaller crystallite sizes or a less ordered, possibly amorphous, structure. ucl.ac.ukxray.cz Conversely, sharp, well-defined peaks suggest a highly crystalline material. asianpubs.org XRD is also instrumental in detecting the presence of other antimony oxide phases, such as antimony trioxide (Sb₂O₃) or antimony tetroxide (Sb₂O₄), or any other impurities within the sample. asianpubs.orgwarwick.ac.uk The presence of a broad hump in the XRD pattern can signify the existence of amorphous content. ucl.ac.ukxray.cz

High-Resolution Morphological Assessment using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and microstructure of this compound at high resolution.

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and provides insights into the internal structure of materials. shahroodut.ac.ir TEM analysis of this compound nanoparticles has shown polyhedral shapes with sizes ranging from 10 to 80 nm. researchgate.net This technique can reveal detailed information about the crystal structure and size of individual nanoparticles. researchgate.netresearchgate.net Selected Area Electron Diffraction (SAED), a technique often coupled with TEM, can be used to confirm the crystalline structure of the nanoparticles. researchgate.net

Spectroscopic Investigations of this compound

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the elements on the surface of a material. For this compound, XPS is crucial for confirming the +5 oxidation state of antimony.

The XPS spectrum of this compound shows characteristic peaks for antimony (Sb) and oxygen (O). A challenge in the XPS analysis of antimony oxides is the overlap of the Sb 3d₅/₂ peak with the O 1s peak. thermofisher.com Therefore, the Sb 3d₃/₂ peak, which does not overlap, is often used for analysis. The binding energy of the Sb 3d₃/₂ peak for Sb(V) in Sb₂O₅ is typically around 539.2 eV. tandfonline.com However, some studies have reported that distinguishing between Sb₂O₃ and Sb₂O₅ based solely on binding energy can be difficult due to minimal differences. tandfonline.com In such cases, careful deconvolution of the overlapping spectra is necessary to determine the relative amounts of Sb(III) and Sb(V) on the surface. conicet.gov.arabechem.com

Table 1: Representative XPS Binding Energies for Antimony Oxides

| Element | Orbital | Oxidation State | Binding Energy (eV) |

|---|---|---|---|

| Sb | 3d₃/₂ | Sb(V) in Sb₂O₅ | ~539.2 tandfonline.com |

| Sb | 3d₅/₂ | Sb(V) in Sb₂O₅ | ~530.9 abechem.com |

| Sb | 3d₃/₂ | Sb(III) in Sb₂O₃ | ~539.2 tandfonline.com |

| Sb | 3d₅/₂ | Sb(III) in Sb₂O₃ | ~529.9 abechem.com |

Note: Binding energies can vary slightly depending on the specific sample and instrument calibration.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a technique that probes the vibrational modes of molecules and is used to identify chemical bonds and functional groups within a material. mdpi.com In the context of this compound, FTIR spectra provide information about the Sb-O and Sb-O-Sb bonding.

The FTIR spectrum of this compound typically exhibits strong absorption bands in the fingerprint region (below 1000 cm⁻¹). An intense band observed around 740 cm⁻¹ is characteristic of this compound. qut.edu.auscispace.com Weaker bands may also be present at approximately 370, 450, and 680 cm⁻¹. qut.edu.auscispace.com The bands in the region of 600-700 cm⁻¹ can be attributed to Sb-O bonds. researchgate.net The presence and position of these bands can confirm the formation of the antimony oxide structure.

Table 2: Characteristic FTIR Absorption Bands for Antimony Oxides

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~740 | Sb₂O₅ | qut.edu.auscispace.com |

| 600-700 | Sb-O bonds | researchgate.net |

| 728, 649 | Bending vibrations of Sb-O-Sb | researchgate.net |

| ~680 | Sb₂O₅ | qut.edu.auscispace.com |

| ~450 | Sb₂O₅ | qut.edu.auscispace.com |

Raman Spectroscopy for Lattice Vibrations and Structural Perturbations

Raman spectroscopy is a powerful non-destructive technique that provides information about the lattice vibrations (phonons) of a material. It is highly sensitive to the crystal structure and can be used to identify different polymorphs and detect structural perturbations.

The Raman spectrum of this compound is characterized by specific peaks corresponding to its vibrational modes. For instance, Raman bands for MSbO₄ structures, which can be used as a comparison, are found in the 200 to 600 cm⁻¹ region and are assigned to bending vibrations. qut.edu.au The observation of multiple bending modes can suggest the non-equivalence of SbO units within the structure. qut.edu.au The intense peaks observed at 185, 250, 373, and 435 cm⁻¹ can indicate the presence of oxide forms of antimony. researchgate.net Raman spectroscopy is also a valuable tool for distinguishing between different antimony oxides, as their spectra show distinct features. For example, the Raman spectra of pristine antimony sheets show fundamental peaks at 118 cm⁻¹ (E g mode) and 149 cm⁻¹ (A 1g mode). researchgate.net

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 14813 wikipedia.orgfishersci.caamericanelements.comfishersci.nouni.lu |

| Antimony trioxide | 14794, 27652 ereztech.comamericanelements.comnih.govamericanelements.comctdbase.org |

| Antimony tetroxide | 74002, 102601620 wikipedia.orgwikidata.orgamericanelements.comnih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the local atomic environments of antimony in its compounds. Specifically, ¹²¹Sb solid-state NMR is employed to investigate the coordination and symmetry of antimony atoms. acs.org The large quadrupole moment of the spin-5/2 ¹²¹Sb nucleus makes it highly sensitive to local structural asymmetries, resulting in significant broadening of NMR signals. acs.org Despite these challenges, techniques like magic-angle spinning (MAS) NMR can provide valuable data on the local coordination of ¹²¹Sb. acs.org

In complex oxides containing antimony, such as LiIn₂SbO₆, ¹²¹Sb NMR spectra can be used to distinguish the antimony sites and provide information on the quadrupolar coupling constant (Cq), which is a measure of the local symmetry and polyhedral distortions. chemrxiv.org For instance, in LiIn₂SbO₆, the ¹²¹Sb signal exhibits a distinct quadrupolar lineshape. chemrxiv.org The experimental Cq value for ¹²¹Sb in this compound, along with the asymmetry parameter, indicates a lack of axial symmetry at the antimony site. chemrxiv.org DFT calculations can complement experimental NMR data to help interpret the spectra and understand the electronic origins of the observed parameters. researchgate.net Although challenging, ¹²¹Sb NMR spectroscopy is a feasible and informative technique for characterizing the local structure of this compound and related materials. researchgate.net

Table 1: Experimental and Calculated ¹²¹Sb NMR Parameters for LiIn₂SbO₆ chemrxiv.org

| Parameter | Experimental Value | Calculated Value |

|---|---|---|

| Cq (MHz) | 54.5(10) | - |

| δiso (ppm) | - | 1340 |

| ηQ | 0.45(5) | 0.53 |

Note: The table presents a comparison of experimental and DFT-calculated NMR parameters for the ¹²¹Sb nucleus in LiIn₂SbO₆, highlighting the insights gained into its local environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Band Gap Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic structure and optical properties of this compound. lcms.cz This method measures the absorption or reflectance of light as a function of wavelength, providing information about electronic transitions between the valence and conduction bands. lcms.cz From the absorption data, the optical band gap (E_g) of the material can be determined, which is a critical parameter for its application in optoelectronic devices. lcms.cznih.gov

The band gap of this compound has been a subject of study, with theoretical calculations suggesting it is an indirect band gap material. researchgate.net The analysis of UV-Vis spectra, often using a Tauc plot, allows for the experimental determination of the band gap energy. nih.gov For this compound, the optical band gap is reported to be lower than that of antimony trioxide (Sb₂O₃) and antimony tetroxide (Sb₂O₄). researchgate.net The absorption features in the UV-Vis spectrum correspond to electronic transitions, and the position of the absorption edge is directly related to the band gap energy. nih.gov

Surface Area, Porosity, and Surface Charge Characterization

The surface properties of this compound are crucial for its performance in applications such as catalysis, ion exchange, and as a flame retardant. Techniques like BET surface area analysis, porosimetry, and zeta potential measurements provide detailed information about these characteristics.

Brunauer-Emmett-Teller (BET) Surface Area Analysis and Porosimetry

The Brunauer-Emmett-Teller (BET) method is a standard technique used to determine the specific surface area of materials by measuring the physical adsorption of a gas, typically nitrogen, on the solid surface. iwaponline.combiointerfaceresearch.com This analysis provides valuable information about the surface available for interaction with the surrounding environment. Porosimetry, often conducted in conjunction with BET analysis, characterizes the pore size distribution and pore volume within the material. iwaponline.com

For antimony oxides, the surface area can be influenced by the synthesis method. upm.edu.my For instance, antimony oxide prepared by a precipitation route using antimony(III) acetate (B1210297) can yield a high surface area. upm.edu.my The nitrogen adsorption-desorption isotherm can reveal the type of porosity present. A type-IV isotherm with a hysteresis loop, for example, is indicative of a mesoporous structure. iwaponline.com

Zeta Potential Measurements for Colloidal Stability and Surface Charge Profiles

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions. horiba.com For this compound colloids, zeta potential measurements are essential for understanding their stability and aggregation behavior in aqueous media. researchgate.net

The surface of hydrated this compound nanoparticles is typically negatively charged, contributing to the high stability of its colloidal solutions due to electrostatic repulsion between particles. researchgate.net Studies have shown that the zeta potential of colloidal this compound can be influenced by the presence of stabilizers. For example, the addition of phosphoric acid can increase the negative zeta potential from -30 mV to -56.8 mV, enhancing the stability of the colloid over a wider pH range. researchgate.netysxbcn.com The isoelectric point (IEP), the pH at which the zeta potential is zero, is another important parameter determined from these measurements. horiba.com For this compound, the IEP is in the acidic region, and stabilizers can shift it to even more acidic values. researchgate.net

Table 2: Zeta Potential of Colloidal this compound

| Condition | Zeta Potential (mV) | Reference |

|---|---|---|

| Unstabilized | -30 | researchgate.net |

| Stabilized with H₃PO₄ | -56.8 | researchgate.net |

Note: This table summarizes reported zeta potential values for colloidal this compound under different conditions, illustrating the impact of stabilizers on surface charge and colloidal stability.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. mdpi.com It is a crucial method for determining the thermal stability and decomposition behavior of this compound. researchgate.net

TGA studies of hydrated this compound (HAP) show that dehydration occurs in stages upon heating. The initial weight loss, occurring between 24°C and 500°C, corresponds to the removal of water to form anhydrous this compound (Sb₂O₅). researchgate.net At temperatures above 500°C, the material begins to lose oxygen, leading to the reduction of Sb(V) to Sb(III) and the formation of other antimony oxides like Sb₆O₁₃ and Sb₂O₄. researchgate.netwikipedia.org The final decomposition products and their formation temperatures can be precisely identified through TGA. researchgate.net For instance, heating to 700°C yields Sb₆O₁₃, and further heating to 900°C produces Sb₂O₄. wikipedia.org

Table 3: Thermal Decomposition Stages of Hydrated this compound researchgate.net

| Temperature Range (°C) | Process | Resulting Phase |

|---|---|---|

| 24–500 | Dehydration | Sb₂O₅ |

Note: This table outlines the key thermal events observed during the thermolysis of hydrated this compound as determined by TGA.

Dynamic Light Scattering (DLS) for Hydrated Particle Size Distribution and Aggregation Behavior

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution. usp.orgmeasurlabs.com For hydrated this compound, DLS is employed to determine the hydrodynamic size of the colloidal particles and to monitor their aggregation behavior. researchgate.net

The principle of DLS is based on the Brownian motion of particles in a fluid; smaller particles move faster, causing rapid fluctuations in the intensity of scattered light, while larger particles move slower, leading to slower fluctuations. usp.org Analysis of these fluctuations provides the particle size distribution. usp.org Studies on hydrated this compound nanoparticles have used DLS to determine their mean particle size, which can be in the range of 30-45 nm. researchgate.netresearchgate.net The narrowness of the size distribution is also an indicator of the quality and stability of the colloidal suspension. researchgate.net DLS is a valuable tool for characterizing the physical state of this compound in its hydrated and colloidal forms. researchgate.netsemanticscholar.org

Catalytic Applications and Mechanisms of Antimony Pentoxide

Photocatalytic Properties of Antimony Pentoxide-Based Materials

This compound-based materials are recognized for their potential in photocatalysis, a process that utilizes light to drive chemical reactions. These materials are often used in composites to enhance the photoactivity of other semiconductors. acs.org

Antimony and its derivatives can be embedded in or coated on photonic nanomaterials to improve their efficiency in photoelectrochemical catalysis. acs.org This enhancement is particularly effective for the degradation of organic pollutants in wastewater. acs.org When integrated with other photocatalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO), antimony compounds can help to improve the separation of photogenerated electron-hole pairs, a critical step in the photocatalytic degradation process. While direct photocatalytic mechanisms of pure this compound are less studied, its role in composite materials involves improving charge transfer and expanding the light absorption range of the primary photocatalyst.

Mechanisms of Organic Pollutant Degradation under UV and Visible Light Irradiation

Electrocatalytic Roles of this compound and Doped Variants

In electrocatalysis, this compound and its doped forms are valuable for their ability to facilitate electron transfer reactions, particularly in energy conversion systems.

Antimony-doped metal oxides are promising as cocatalysts and support materials. acs.org A notable example is antimony-doped tin oxide (ATO), which, when combined with carbon nanotubes, serves as a highly effective support for palladium (Pd) catalysts in the electrooxidation of formic acid. acs.org The resulting Pd/ATO-CNTs catalyst shows significantly higher activity and stability compared to catalysts without the antimony-doped support. acs.org Similarly, antimony-doped materials can act as cocatalysts for platinum (Pt), enhancing its electrocatalytic performance. acs.org Materials like iridium(IV) oxide (IrO₂) and ruthenium(IV) oxide (RuO₂), known for their electrocatalytic properties, are often used as coatings on anodes, a role where antimony-doped oxides also show great potential. wikipedia.orgfishersci.no

Table 1: Comparison of Electrocatalyst Support Materials

| Support Material | Catalyst | Application | Key Finding |

| Antimony-Doped Tin Oxide (ATO) with Carbon Nanotubes | Palladium (Pd) | Formic Acid Electrooxidation | Enhanced activity and stability of the Pd catalyst. acs.org |

| Antimony-Doped Metal Oxides | Platinum (Pt) | Electrocatalytic Oxidation | Shows promise as an effective cocatalyst for Pt. acs.org |

The presence of oxygen vacancies in the crystal lattice of metal oxides can dramatically influence their electrocatalytic properties. researchgate.netacs.org In antimony-doped materials, the creation of oxygen vacancies is a key strategy for enhancing catalytic activity. acs.orgrsc.org These vacancies can act as active sites, promote the adsorption of reactant molecules, and improve ionic conductivity. rsc.orgresearchgate.net For example, antimony doping in perovskite oxides like Sr₂Fe₁.₅Mo₀.₅O₆-δ has been shown to reduce the energy required to form oxygen vacancies, which in turn increases the oxygen vacancy concentration and enhances the rate of hydrogen oxidation. rsc.org This leads to a significant improvement in the performance of solid oxide fuel cell anodes. rsc.org The generation of these vacancies facilitates easier oxidation of fuels like formic acid by creating more sites for the reaction to occur. acs.org

Support Materials for Electrocatalysts in Energy Conversion Systems

This compound in Organic Synthesis Catalysis

This compound is employed as an oxidation catalyst in various organic synthesis reactions. samaterials.com It is particularly useful in the petrochemical industry. samaterials.com While detailed mechanisms in many organic reactions are not extensively documented, antimony's ability to exist in multiple oxidation states (primarily +3 and +5) allows it to facilitate redox reactions effectively. alfachemic.com Antimony catalysts, including oxides, have a history of use in polyester (B1180765) production, valued for their high activity and for producing high-quality products. alfachemic.com

Lewis Acidity and Associated Catalytic Pathways

The catalytic activity of antimony compounds is often linked to their Lewis acidic nature. wikipedia.orgacs.org A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. In antimony compounds, this acidity can be attributed to the energy and character of its molecular orbitals. The interaction involves a donor-acceptor orbital overlap between the Lewis base and the σ*(Sb–X) orbital of the antimony compound. wikipedia.org A lower energy level for this LUMO (Lowest Unoccupied Molecular Orbital) corresponds to a higher Lewis acidity. wikipedia.org Antimony(V) derivatives are noted to be significantly more Lewis acidic than their lighter counterparts in the same group. nih.gov

While much of the direct research focuses on antimony trioxide (Sb₂O₃) or complex organoantimony compounds, the principles extend to this compound, which features the highly Lewis acidic Sb(V) center. In some catalytic systems, Sb(III) from precursors like Sb₂O₃ can be oxidized to Sb(V) under reaction conditions, forming the active catalytic species. capes.gov.br This inherent Lewis acidity enables antimony oxides to catalyze a variety of organic transformations.

For instance, a cationic layered material composed of antimony oxide hydroxide (B78521), featuring Sb(III) sites, has been shown to be an efficient and recyclable Lewis acid catalyst. rsc.orgrsc.org This material effectively catalyzes the cyanosilylation of benzaldehyde (B42025) derivatives and the ketalization of carbonyl groups. rsc.orgrsc.org The high density of active Sb(III) sites on the crystal surface provides the strong Lewis acidity required for these reactions. rsc.org Other strongly acidic antimony compounds have been demonstrated to catalyze reactions such as transfer hydrogenation and the Ritter reaction. wikipedia.org

Dual-Metal and Bimetallic Catalytic Systems Incorporating Antimony Species

The catalytic performance of antimony oxides can be significantly enhanced when used in conjunction with other metals, forming dual-metal or bimetallic systems. researchgate.net These systems often exhibit synergistic effects, leading to higher activity, selectivity, or stability than the individual metal components. nchu.edu.tw

A notable application is in the synthesis of copolyesters like poly(ethylene terephthalate-co-isosorbide terephthalate) (PEIT). mdpi.com The use of isosorbide, a biobased monomer, typically slows down the reaction rate. mdpi.com Research into bimetallic catalysts has shown that combining antimony oxide (Sb₂O₃) with a titanium compound like titanium tetraisopropoxyde (Ti(OiPr)₄) results in a high reaction rate while maintaining good polymer color. mdpi.comresearchgate.net

Table 1: Comparison of Catalytic Systems in PEIT Synthesis Data sourced from a study assessing catalysts for poly(ethylene terephthalate-co-isosorbide terephthalate) synthesis. researchgate.net

| Catalyst System | Metal Conc. (ppm) | Number-Average Molecular Weight (g/mol) |

|---|---|---|

| None | 0 | Low (reaction incomplete) |

| Sb₂O₃ | 250 | ~34,000 |

| Ti(OiPr)₄ | 50 | >34,000 |

| GeO₂ | 150 | ~34,000 |

| Sb₂O₃/Ti(OiPr)₄ | 250 / 8 | High |

| Sb₂O₃/GeO₂ | 250 / 80 | High |

In another domain, antimony-modified vanadia-on-titania catalysts (V-Sb-O/TiO₂) are used for the selective oxidation of o-xylene (B151617) to phthalic anhydride. capes.gov.br In this system, it is proposed that the addition of antimony leads to the formation of V−O−Sb−O−V species. This "site isolation" interrupts V-O-V clusters, which reduces the surface acidity and suppresses the overoxidation of the product, thereby improving selectivity. capes.gov.br Furthermore, mixed metal-antimony oxide nanocomposites, such as those with cobalt, manganese, or ruthenium, have been developed as durable electrocatalysts for water oxidation at low pH. rsc.org The ruthenium-antimony oxide system, in particular, shows outstanding stability at elevated temperatures. rsc.org

This compound as a Polymerization Catalyst

Antimony oxides are widely used as polycondensation catalysts in the production of polyesters, most notably poly(ethylene terephthalate) (PET). researchgate.net Although antimony trioxide (Sb₂O₃) is the most common precursor used commercially, its catalytic mechanism is relevant to the function of antimony oxides in general. researchgate.netresearchgate.net The mechanism for PET synthesis is believed to involve the conversion of Sb₂O₃ into an antimony glycolate (B3277807) species, which is the active catalyst. researchgate.net

The concentration of the antimony catalyst has a direct impact on the polymerization kinetics. In the solid-state polycondensation (SSP) of PET, the reaction rate constant increases with catalyst concentration up to a certain point, while the activation energy decreases. researchgate.net

Table 2: Effect of Antimony Catalyst on PET Solid-State Polycondensation (SSP) Summary of findings on the effect of antimony trioxide catalyst on the SSP of PET. researchgate.net

| Catalyst Concentration (ppm Sb) | Effect on Rate Constant | Effect on Activation Energy |

|---|---|---|

| 0 - 100 | Increases linearly | Decreases linearly |

| ~150 | Maximum SSP rate | - |

| Uncatalyzed | Baseline | 30.7 kcal/mol |

| Fully Catalyzed | Maximum | 23.3 kcal/mol |

Antimony oxide has also been investigated as a catalyst for the synthesis of other polymers, such as the bio-based polyester poly(ethylene furanoate) (PEF). rsc.orgrsc.org In a comparative study, antimony oxide (Sb₂O₃) was found to have superior catalytic performance for PEF synthesis compared to antimony acetate (B1210297) (Sb(CH₃COO)₃), yielding a polymer with higher molecular weight, as indicated by higher glass transition (Tg) and melting (Tm) temperatures. rsc.org

Table 3: Comparison of Antimony Catalysts in PEF Synthesis (3h at 240 °C) Data from a study on the catalytic activity of antimony catalysts in PEF synthesis. rsc.org

| Catalyst | Resulting Polymer Tg (°C) | Resulting Polymer Tm (°C) |

|---|---|---|

| Sb(CH₃COO)₃ | ~76 | ~195 |

| Sb₂O₃ | 85 | 203 |

Ion Exchange and Adsorption Phenomena of Antimony Pentoxide

Mechanisms of Ion Exchange and Adsorption on Hydrous Antimony Pentoxide

The uptake of ions by hydrous this compound is governed by a combination of physical and chemical processes occurring at the solid-liquid interface. These mechanisms include ligand exchange, surface complexation, electrostatic forces, and potential redox reactions involving the antimony itself.

The surface of hydrous this compound is covered with hydroxyl (-OH) groups, which are primary active sites for ion adsorption. google.commdpi.com The principal mechanism for the uptake of many ionic species is ligand exchange, where the hydroxyl groups on the adsorbent surface are exchanged for ions from the solution. google.comiwaponline.com For instance, the adsorption of pentavalent antimony, which exists as the Sb(OH)₆⁻ anion, can be described as a ligand exchange between the surface hydroxyls and the hydroxyls of the anion, forming inner-sphere complexes. iwaponline.comiwaponline.com Similarly, the adsorption of cations like strontium (Sr²⁺) and cobalt (Co²⁺) predominantly occurs via an ion-exchange reaction with these surface hydroxyl groups. google.com The formation of inner-sphere complexes, where there is no water molecule between the surface and the adsorbed ion, is a characteristic of this mechanism. acs.orgtennessee.edu

Surface Complexation and Electrostatic Adsorption Phenomena

Selectivity for Radionuclide Removal in Aqueous Solutions

Inorganic ion exchangers like this compound are valued for their stability in radioactive environments and their high selectivity for specific radionuclides, which is crucial for minimizing the volume of nuclear waste. rsc.org this compound, particularly materials with a pyrochlore (B1171951) crystal structure, exhibits unique selectivity based on factors like ionic size and charge. rsc.orgscispace.comresearchgate.net

This compound and its derivatives are well-established for their exceptionally high affinity and capacity for adsorbing strontium ions (Sr²⁺), especially from acidic solutions. rsc.orgresearchgate.netresearchgate.net This property makes them superior to other common ion exchangers like zeolites and sodium titanates, which perform poorly in acidic conditions. rsc.orgresearchgate.net Undoped antimony silicates have demonstrated high selectivity for Strontium-85, achieving distribution coefficients (Kᴅ) as high as 35,500 mL/g in 0.1 M nitric acid. tandfonline.com A novel sorbent composed of Sb(III)/Sb₂O₅ achieved an even higher Kᴅ value of 8.8 × 10⁸ mL/g. researchgate.net The theoretical ion exchange capacity of hydrous this compound is approximately 5.1 meq/g. rsc.orgresearchgate.net This high selectivity is partly attributed to the pyrochlore structure, which creates tunnels that act as an ion sieve, allowing partially dehydrated cations of a specific size to access the internal exchange sites. scispace.com

The table below summarizes the strontium adsorption performance of this compound-based materials under acidic conditions as reported in various studies.

| Adsorbent Material | Strontium Isotope | Solution Condition | Adsorption Capacity / Distribution Coefficient (Kᴅ) | Reference |

| Undoped Antimony Silicate (B1173343) | ⁸⁵Sr | 0.1 M HNO₃ | Kᴅ = 35,500 mL/g | tandfonline.com |

| Amorphous Antimony Silicate (KSbSi) | ⁸⁵Sr | 0.1 M HNO₃ | Kᴅ = 19,700 mL/g | researchgate.net |

| Sb(III)/Sb₂O₅ | Sr(II) | pH 2.0 - 12.0 | Kᴅ = 8.8 × 10⁸ mL/g | researchgate.net |

| Ta-doped Antimony Oxide | Sr²⁺ | pH 4 | 26.37 mg/g | researchgate.net |

| Hydrous this compound | Sr ions | Acidic Solution | Theoretical Capacity = 5.1 meq/g | researchgate.net |

Click on the headers to sort the table.

While highly effective for strontium, the selectivity of this compound for other key radionuclides like cesium (Cs⁺) and cobalt (Co²⁺) is generally lower. rsc.orghelsinki.fi Research on antimony silicate materials showed that while they have reasonable to high selectivity for cobalt, the selectivity for cesium is low. rsc.orgtandfonline.com The selectivity sequence for alkali metals on this compound in 0.1 M HNO₃ is Cs⁺ < Rb⁺ < K⁺ < Na⁺, which corresponds to the size of the unhydrated cations. helsinki.fi

To address the low cesium uptake, researchers have doped antimony silicates with other metals. Doping with tungsten (W⁶⁺) has been shown to increase cesium selectivity nearly tenfold in acidic conditions, while still retaining high selectivity for strontium and cobalt. rsc.orgtandfonline.comhelsinki.fi In column tests, tungsten-doped antimony silicate demonstrated high breakthrough capacities for both Cesium-134 and Cobalt-57. tandfonline.com Despite these improvements, the presence of other ions, particularly sodium, can interfere with cesium uptake. helsinki.fi

The table below provides an overview of the uptake characteristics for cesium and cobalt by this compound-based materials.

| Adsorbent Material | Radionuclide(s) | Key Finding | Reference |

| Antimony Silicates | ¹³⁴Cs, ⁵⁷Co | Low selectivity for ¹³⁴Cs, reasonable for ⁵⁷Co. | rsc.orgtandfonline.com |

| Tungsten-doped Antimony Silicate | ¹³⁴Cs | Nearly tenfold increase in cesium selectivity in acid. | tandfonline.com |

| This compound | Alkali Metals | Selectivity sequence in acid: Cs⁺ < Rb⁺ < K⁺ < Na⁺. | helsinki.fi |

| Tungsten-doped Antimony Silicate | ⁸⁵Sr, ¹³⁴Cs, ⁵⁷Co | High breakthrough capacities in column tests for all three radionuclides. | tandfonline.com |

Click on the headers to sort the table.

Ion Sieve Effects in Pyrochlore-Structured this compound

This compound, particularly in its hydrous form with a pyrochlore structure (Sb₂O₅·nH₂O), functions as an effective ion-exchanger. researchgate.net This structure is characterized by a three-dimensional framework of corner-sharing SbO₆ octahedra, creating a network of tunnels. scispace.comrsc.org These tunnels, with a diameter of approximately 6 Å, are a key feature that gives rise to the ion sieve effect. scispace.com This effect allows the material to selectively adsorb cations based on their size.

The ion sieve effect is a phenomenon where the framework of the material acts as a molecular sieve, permitting smaller ions to pass through its channels and access the internal ion exchange sites, while excluding larger ions. scispace.com For many hydrated metal ions, the tunnel size is too restrictive, necessitating partial dehydration of the ions before they can be exchanged. scispace.com This selective uptake based on ionic radii is a defining characteristic of the ion sieve property. For instance, the pyrochlore structure demonstrates a clear ability to separate the larger Cs⁺ cation from other alkali metals. acs.org

The efficiency of this ion sieve effect is closely linked to the lattice parameter of the cubic unit cell of the pyrochlore structure. acs.org Research has shown a significant increase in the uptake of strontium (Sr²⁺) when the lattice parameter is greater than 10.34 Å. acs.org This suggests that subtle changes in the crystal structure can have a profound impact on the material's ion exchange selectivity. The crystallinity of the hydrous metal oxide, which can be influenced by factors like aging in an acidic medium, also strongly affects its ion exchange properties. rsc.org While highly selective for certain ions like alkaline earths in acidic solutions, the relative selectivity between different alkaline earth cations is generally low. acs.org

Adsorption Performance under Varying Environmental Conditions

Influence of Solution pH on Adsorption Efficiency

The pH of the solution is a critical factor influencing the adsorption efficiency of this compound and its composites. The surface of this compound and related adsorbents is typically covered with hydroxyl groups, which are sensitive to changes in the surrounding pH. scispace.com

For the adsorption of antimony (Sb), the pH of the solution dictates the speciation of antimony and the surface charge of the adsorbent. In the case of Sb(III) adsorption on an iron-manganese oxide modified graphene oxide-chitosan composite, the removal efficiency was observed to decrease as the initial pH increased from 3 to 11. nih.gov At lower pH values, the surface of the adsorbent becomes more protonated, leading to enhanced electrostatic attraction and ligand exchange with antimony species. nih.govresearchgate.net Conversely, as the pH increases, the surface becomes more negatively charged, leading to electrostatic repulsion and reduced adsorption of anionic antimony species. sci-hub.se For Sb(V), which predominantly exists as the Sb(OH)₆⁻ anion over a wide pH range (2.7 to 10.4), adsorption efficiency on a composite manganese oxide/oxyhydroxide was also found to be pH-dependent. iwaponline.com Similarly, studies on Fe(III)-treated humus sludge adsorbent showed that Sb(III) adsorption was most favorable at a low pH of 2.0 and decreased significantly with increasing pH. pjoes.com

The optimal pH for adsorption can vary depending on the specific adsorbent and the target contaminant. For instance, the adsorption of Sb(III) onto hematite-modified magnetic nanoparticles was found to be optimal at a pH of 3.6. researchgate.net In some systems, such as the adsorption of Sb(III) on nano-Fe₃O₄ modified high-iron red mud, the effect of pH was observed to be minimal over a wide range (pH 2.6 to 11.6), suggesting that the primary mechanism is the formation of surface complexes rather than electrostatic attraction. mdpi.com

Impact of Initial Contaminant Concentration and Contact Time

The initial concentration of the contaminant and the contact time between the adsorbent and the solution are crucial parameters that significantly affect the adsorption process.

Generally, the adsorption capacity of this compound and its related composite materials increases with an increase in the initial contaminant concentration. up.ac.zamdpi.com This is attributed to the higher driving force for mass transfer from the bulk solution to the adsorbent surface at higher concentrations. mdpi.com For example, the removal efficiency of Sb(III) by an Fe(III)-treated humus sludge adsorbent was high (97.5% to 99.0%) for initial concentrations between 5 and 50 mg/L. However, the efficiency dropped to 34.4% when the initial concentration increased to 450 mg/L, indicating that the available adsorption sites were becoming saturated. pjoes.com

The adsorption process is also time-dependent, typically consisting of a rapid initial phase followed by a slower phase until equilibrium is reached. mdpi.com The initial rapid adsorption is due to the abundance of available active sites on the adsorbent surface. mdpi.com As these sites become occupied, the rate of adsorption slows down. mdpi.com For instance, the sorption of strontium on this compound was found to be a slow process, reaching completion after 78 hours of contact time. up.ac.za In contrast, the adsorption of dyes onto antimony-based ionic liquids reached equilibrium within 40 minutes. The time to reach equilibrium can vary widely depending on the adsorbent, the adsorbate, and other experimental conditions.

Kinetic studies are often employed to understand the rate of adsorption. The pseudo-second-order kinetic model is frequently found to best describe the adsorption process, suggesting that chemisorption is the rate-limiting step. up.ac.za

Optimization of Solid-Liquid Ratios in Adsorption Processes

The solid-liquid ratio, which is the ratio of the mass of the adsorbent to the volume of the solution, is another important parameter that influences the efficiency of the adsorption process.

An increase in the adsorbent dosage generally leads to a higher removal efficiency of the contaminant. pjoes.com This is because a higher dose of the adsorbent provides a greater number of available adsorption sites for the contaminant ions. pjoes.com For example, in the removal of Sb(III) using an Fe(III)-treated humus sludge adsorbent, increasing the dosage led to a higher removal rate until a dynamic equilibrium was achieved. pjoes.com

However, the adsorption capacity (the amount of contaminant adsorbed per unit mass of the adsorbent) often decreases with an increasing solid-liquid ratio. nih.gov This can be attributed to several factors, including the unsaturation of adsorption sites at higher adsorbent dosages and potential aggregation of adsorbent particles, which can reduce the effective surface area available for adsorption. Therefore, it is crucial to determine an optimal solid-liquid ratio that balances high removal efficiency with efficient use of the adsorbent. For instance, in one study, the optimal dosage of an Fe(III)-treated humus sludge adsorbent for Sb(III) removal was determined to be 4800 mg/L, considering both cost and removal efficiency. pjoes.com Another study on a nanocomposite for antimony removal identified an optimal solid-liquid ratio of 2:1 (mg/mL).

Development of Advanced Adsorbents Incorporating this compound

Synthesis and Evaluation of Binary Metal Oxide Adsorbents (e.g., Iron- and Manganese-Based Composites)

To enhance the adsorption capabilities of this compound, researchers have focused on developing binary and multi-metal oxide composites, particularly those incorporating iron and manganese oxides. These composites often exhibit synergistic effects, leading to improved performance compared to the individual oxide components.

Iron-Based Composites: Iron oxides and oxyhydroxides are widely studied for antimony removal due to their high affinity for antimony species. mdpi.commdpi.com The synthesis of iron-based binary oxides with other metals like zirconium has shown promise. For example, a Fe-Zr binary oxide demonstrated better adsorption capacity for Sb(V) than either iron oxide or zirconium oxide alone. rsc.org Iron-containing water treatment residuals have also been utilized as a sustainable source for creating adsorbents. mdpi.com Chitosan, a biopolymer, has been used as a matrix to support iron oxide nanoparticles, creating nanocomposites with high adsorption capacities for various heavy metals. gjesm.net The modification of materials like graphene oxide-chitosan with iron and manganese oxides has resulted in quaternary composite microspheres with significant Sb(III) removal capabilities. nih.gov The effectiveness of these iron-based adsorbents is often linked to their surface area and the presence of hydroxyl functional groups that facilitate ligand exchange and complex formation with antimony. mdpi.commdpi.com

Manganese-Based Composites: Manganese oxides are also effective adsorbents for heavy metals, and their combination with other metal oxides can lead to enhanced properties. researchgate.net Manganese dioxide (MnO₂) has been investigated for antimony removal, where it can also act as an oxidant, converting Sb(III) to Sb(V). nih.govresearchgate.net The synthesis of Mn-Fe binary oxide adsorbents via co-precipitation has been shown to be effective for arsenic removal, a contaminant that shares some chemical similarities with antimony. atlantis-press.com These binary oxides often have an amorphous structure, which can provide a higher surface area and more active sites for adsorption. atlantis-press.com The molar ratio of manganese to iron is a critical parameter in the synthesis of these composites, as it influences their structure and adsorption performance. atlantis-press.com Composite manganese oxide/oxyhydroxide (CMO), consisting of Mn₃O₄ nanoparticles and MnOOH nanorods, has been synthesized and shown to have a high adsorption capacity for Sb(V). iwaponline.com

The evaluation of these advanced adsorbents involves characterizing their physical and chemical properties, such as surface area, crystal structure, and surface functional groups, and assessing their adsorption performance through batch experiments that examine the effects of pH, contact time, initial concentration, and the presence of co-existing ions. iwaponline.comrsc.orgatlantis-press.com

Data Table: Adsorption Capacities of Various Adsorbents

Regeneration and Reusability Studies for Sustainable Adsorption Applications

The economic viability and environmental sustainability of using this compound in large-scale adsorption applications are critically dependent on its ability to be regenerated and reused over multiple cycles. Regeneration studies are essential to determine the most effective methods for desorbing contaminants from a saturated adsorbent, thereby restoring its adsorptive capacity. Common regeneration strategies for metal oxide adsorbents involve the use of acid, alkali, or complexing agent solutions to reverse the adsorption process.

While specific detailed studies on the regeneration of this compound for antimony adsorption are limited in publicly available literature, the principles of regeneration for similar metal oxide adsorbents can be considered. For many adsorbents used for antimony removal, both acidic and alkaline solutions have been explored as eluents. For instance, studies on other materials have shown that sodium hydroxide (B78521) (NaOH) can be an effective regenerant, particularly for adsorbents where the adsorption mechanism involves the exchange of hydroxyl ions. mdpi.combioline.org.br Conversely, acidic solutions like hydrochloric acid (HCl) have also been used, although they can sometimes lead to the dissolution of the adsorbent material if it is not sufficiently stable. mdpi.com

In a study on a composite manganese oxide adsorbent for antimony(V) removal, various eluents were tested, including deionized water, nitric acid, citric acid, sodium chloride, and EDTA. iwaponline.com The results indicated that EDTA was superior for desorption due to the formation of stable complexes with the adsorbed antimony. iwaponline.com This highlights the potential of complexing agents in the regeneration process. After identifying an effective eluent, the reusability of the adsorbent is typically evaluated over several consecutive adsorption-desorption cycles. A successful regeneration process is one that maintains a high percentage of the initial adsorption capacity with minimal structural degradation of the adsorbent. For example, a composite manganese oxide adsorbent demonstrated over 80% removal efficiency even after five regeneration cycles. iwaponline.comnih.gov Another study on a nano-Fe3O4 modified red mud adsorbent retained over 60% of its initial efficiency after five cycles using a NaOH eluent. mdpi.com

For this compound itself, its chemical stability is a key advantage. Research on its use as a catalyst in esterification reactions has shown that it can be reused for at least six cycles without a significant loss of activity, which suggests a robust nature that could be beneficial for adsorption applications.

The choice of regenerant and the conditions of the regeneration process (e.g., concentration, contact time, temperature) must be optimized to ensure high regeneration efficiency while minimizing damage to the adsorbent. The following table summarizes regeneration efficiencies for various adsorbents used for antimony removal, providing a comparative context.

Table 1: Regeneration Efficiency of Various Adsorbents for Antimony

| Adsorbent Material | Regenerant | Number of Cycles | Final Removal/Adsorption Efficiency (%) | Reference |

| Composite Manganese Oxide | EDTA | 5 | >80 | iwaponline.comnih.gov |

| Nano-Fe3O4 Modified Red Mud | 0.5 M NaOH | 5 | >60 | mdpi.com |

| Organoclay (Mt-HDTMA) | Thermal | - | 95.22 | biomedres.us |

| Organoclay (Mt-TMPA) | Thermal | - | 90.46 | biomedres.us |

| Polyamide-Graphene Composite | - | 5 | >60 | researchgate.net |

Modeling of this compound Adsorption Processes

To understand and optimize the adsorption of contaminants onto this compound, the experimental data are typically analyzed using various kinetic and isotherm models. These models provide valuable insights into the adsorption mechanisms, the rate of adsorption, and the maximum adsorption capacity of the material.

Application of Kinetic and Isotherm Models (e.g., Pseudo-Second Order, Langmuir, Freundlich)

Kinetic Models

Adsorption kinetics describe the rate at which a solute is removed from a solution and equilibrates with the adsorbent. The pseudo-second-order kinetic model is one of the most frequently used models to describe the adsorption of antimony onto various adsorbents. techscience.commdpi.commdpi.com This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

The linear form of the pseudo-second-order equation is: t/q_t = 1/(k_2 * q_e^2) + t/q_e

Where:

q_e (mg/g) and q_t (mg/g) are the adsorption capacities at equilibrium and at time t, respectively.

k_2 (g/mg·min) is the rate constant of the pseudo-second-order adsorption.

A linear plot of t/q_t versus t allows for the determination of q_e and k_2. A high correlation coefficient (R²) for this plot indicates that the adsorption process follows the pseudo-second-order model. Studies on various materials, including iron-based adsorbents and modified biochars, have consistently shown a good fit with this model for antimony adsorption. mdpi.comfrontiersin.org

Isotherm Models

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed onto the solid phase at a constant temperature. The Langmuir and Freundlich models are the most common isotherms applied to antimony adsorption. techscience.commdpi.com

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. The linear form of the Langmuir equation is: C_e/q_e = 1/(K_L * q_m) + C_e/q_m

Where:

C_e (mg/L) is the equilibrium concentration of the adsorbate.

q_e (mg/g) is the amount of adsorbate adsorbed at equilibrium.

q_m (mg/g) is the maximum monolayer adsorption capacity.

K_L (L/mg) is the Langmuir constant related to the affinity of the binding sites.

The Freundlich isotherm is an empirical model that describes multilayer adsorption onto a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. The linear form of the Freundlich equation is: log(q_e) = log(K_F) + (1/n) * log(C_e)

Where:

K_F ((mg/g)(L/mg)^(1/n)) is the Freundlich constant indicative of the adsorption capacity.

1/n is the heterogeneity factor, which is related to the adsorption intensity.

The suitability of either model is determined by the correlation coefficient (R²). For instance, studies on composite manganese oxide and Fe(III)-treated humus sludge for antimony adsorption have shown a good fit with the Langmuir model, suggesting monolayer adsorption. iwaponline.compjoes.com In other cases, such as with certain iron-based adsorbents, the Freundlich model provides a better fit, indicating heterogeneous surface adsorption. mdpi.com

While specific and detailed isotherm and kinetic data for this compound are not extensively available, studies on hydrated antimony oxide for the sorption of other ions have been modeled using Langmuir and Freundlich isotherms. researchgate.net The following tables present representative data from studies on various adsorbents for antimony, illustrating the application of these models.

Table 2: Pseudo-Second-Order Kinetic Parameters for Antimony Adsorption on Various Adsorbents

| Adsorbent | q_e (exp) (mg/g) | q_e (cal) (mg/g) | k_2 (g/mg·min) | R² | Reference |

| Composite Manganese Oxide | - | - | - | >0.99 | nih.gov |

| Fe(III)-Treated Humus Sludge | - | - | - | >0.99 | pjoes.com |

| Mg-rich Minerals | 27.6 | - | - | - | researchgate.net |

| Nano-Fe3O4 Modified Red Mud | - | - | - | 0.99 | semanticscholar.org |

Table 3: Langmuir and Freundlich Isotherm Parameters for Antimony Adsorption on Various Adsorbents

| Adsorbent | Model | q_m (mg/g) | K_L (L/mg) | K_F ((mg/g)(L/mg)^(1/n)) | 1/n | R² | Reference |

| Composite Manganese Oxide | Langmuir | 119.63 | 0.28 | - | - | >0.99 | iwaponline.com |

| Freundlich | - | - | 34.36 | 0.21 | >0.95 | iwaponline.com | |

| Fe(III)-Treated Humus Sludge | Langmuir | 9.433 | 0.119 | - | - | 0.9977 | pjoes.com |

| Freundlich | - | - | 1.956 | 0.189 | 0.9636 | pjoes.com | |

| Hydrated Antimony Oxide (for La³⁺) | Langmuir | 41.10 | - | - | - | - | researchgate.net |

| Hydrated Antimony Oxide (for Sm³⁺) | Langmuir | 48.42 | - | - | - | - | researchgate.net |

| Nano-Fe3O4 Modified Red Mud | Langmuir | 98.03 | - | - | - | >0.99 | semanticscholar.org |

Flame Retardancy Mechanisms and Synergistic Systems Involving Antimony Pentoxide

Synergistic Flame Retardant Action with Halogenated Compounds

Antimony pentoxide on its own does not act as a flame retardant. stackexchange.comhmroyal.comnihonseiko.co.jp Its efficacy is realized through a synergistic partnership with halogenated compounds, primarily those containing bromine and chlorine. stackexchange.comhmroyal.comup.ac.za This combination is one of the most effective and widely utilized flame retardant systems for polymers. stackexchange.compsu.edu The synergy allows for lower loadings of the halogenated flame retardant than would be required if used alone, which helps to preserve the physical and aesthetic properties of the base polymer. up.ac.zaplastemart.com

During combustion, the halogenated compound decomposes and releases hydrogen halides (HX, where X is a halogen). researchgate.net The antimony oxide then reacts with these hydrogen halides. hmroyal.comup.ac.za This interaction is crucial for transporting the antimony into the gas phase where it can actively inhibit the flame. up.ac.zamdpi.com

A primary mechanism of this synergistic system occurs in the vapor, or gas, phase above the burning material. stackexchange.comhmroyal.com The process is initiated when the heat of a fire causes the halogenated compound to release hydrogen halides (e.g., hydrochloric acid or hydrobromic acid). These acids react with this compound to form volatile antimony species, such as antimony trihalides (SbX₃) and antimony oxyhalides (SbOX). stackexchange.comhmroyal.comup.ac.zamdpi.com

These volatile antimony compounds act as "free radical traps". stackexchange.comhmroyal.com Combustion is a radical chain reaction propagated by high-energy free radicals like hydrogen (H•) and hydroxyl (OH•). researchgate.netaerofiltri.it The antimony halides interfere with this process by scavenging these reactive radicals, effectively terminating the exothermic reactions that sustain the flame. stackexchange.comresearchgate.netaerofiltri.it This chemical inhibition slows or prevents the burning process, reducing heat generation and the production of flammable gases. aerofiltri.it The sequence of reactions facilitates the transfer of the halogen into the gas phase, where it can effectively interrupt the combustion cycle. up.ac.zamdpi.com Kinetic models show that the inhibition cycles involving antimony are more effective than those of bromine alone. nih.govnist.gov

The proposed chemical reactions are as follows:

Formation of Antimony Oxyhalide: Sb₂O₅ reacts with hydrogen halide (HX) to form antimony oxyhalide. mdpi.com

Formation of Antimony Trihalide: The intermediate antimony oxyhalide further reacts to form the highly volatile antimony trihalide (SbX₃), which is released into the gas phase. mdpi.com

Radical Quenching: In the flame, SbX₃ and other volatile antimony species catalytically recombine the H• and OH• radicals. researchgate.net

In addition to its action in the gas phase, this compound contributes to flame retardancy through mechanisms in the solid phase of the burning material. stackexchange.comhmroyal.com It promotes the formation of a carbonaceous char layer on the surface of the polymer. stackexchange.comhmroyal.comnihonseiko.co.jp

This char layer serves multiple protective functions:

Barrier to Fuel: It acts as a physical barrier that hinders the release of volatile, flammable gases from the polymer, which are necessary to fuel the flame. stackexchange.comhmroyal.cominchem.org

Oxygen Shield: The char layer shields the underlying material from oxygen, which is essential for combustion. stackexchange.comnihonseiko.co.jpinchem.org

Insulation: It provides an insulating layer that reduces heat transfer from the flame back to the polymer, slowing down its thermal decomposition. mdpi.com

In some plastics, antimony can also encourage cross-linking, which creates a more stable thermoset polymer structure that is less prone to decomposition. hmroyal.com The formation of antimony trichloride (B1173362) (SbCl₃) and antimony oxychloride (SbOCl) in the solid phase can also act as a dehydrating agent, further enhancing charring. stackexchange.com

Vapor-Phase Inhibition: Free Radical Trapping Mechanisms by Antimony Halides

Influence of Antimony Oxidation State on Flame Retardancy Performance

The oxidation state of antimony plays a significant role in the performance of flame retardant systems. samaterials.com The most common antimony oxides used are antimony trioxide (Sb₂O₃), where antimony has a +3 oxidation state, and this compound (Sb₂O₅), with a +5 oxidation state. up.ac.zasamaterials.comturi.org

This compound offers distinct advantages over the more traditional antimony trioxide, particularly in applications requiring fine-denier fibers or high aesthetic standards. plastemart.com Colloidal this compound has a much smaller average particle size (around 0.03 microns) compared to commercially available antimony trioxide. up.ac.zaplastemart.com This smaller particle size leads to a more even distribution within the polymer matrix, which can result in better flame retardancy and less of a negative impact on the polymer's mechanical properties, such as tensile strength and impact resistance. up.ac.zaplastemart.com For instance, in polypropylene, materials with this compound have shown significantly better Izod impact data compared to those with antimony trioxide. plastemart.com Furthermore, the fine particle size of this compound reduces any pigmenting effect, resulting in a finished product that can be untinted or translucent. up.ac.zaplastemart.com

In contrast, studies on poly(acrylonitrile-co-vinylidene chloride) fibers have explored antimony tetroxide (ATO(4)), suggesting it can provide higher thermal stability and superior flame retardancy, indicated by a higher Limiting Oxygen Index (LOI), compared to antimony trioxide. mdpi.comnih.gov

| Property | This compound (Sb₂O₅) | Antimony Trioxide (Sb₂O₃) | Reference |

|---|---|---|---|

| Antimony Oxidation State | +5 | +3 | samaterials.comturi.org |

| Typical Particle Size | ~0.03 microns (colloidal) | Larger than Sb₂O₅ | up.ac.zaplastemart.com |

| Effect on Polymer Aesthetics | Low tinting/translucent effect | Pigmenting/opaque effect | up.ac.zaplastemart.com |

| Impact on Mechanical Properties | Less negative impact; can maintain or improve impact strength | Can negatively affect tensile strength and elongation, especially in thin sections | plastemart.com |

| UL-94 Rating (Polypropylene Example) | V-2 rating at various concentrations | V-0 to FAIL depending on concentration; V-0 at high loadings may be due to changes in polymer rheology | plastemart.com |

Advanced Formulations and Development of Alternative Flame Retardant Systems

While the antimony-halogen system is highly effective, research has been driven by factors such as cost, supply volatility, and regulatory interest to develop advanced formulations and alternatives. up.ac.zahmroyal.comclariant.com

Advanced formulations sometimes incorporate other inorganic compounds to augment the flame retardant system. stackexchange.com Synergists like zinc borate, zinc stannate, and molybdenum compounds can be used in conjunction with antimony oxides to enhance char formation and reduce smoke emission. stackexchange.comaerofiltri.itpops.intbiesterfeld.com For example, Sidistar®, a form of silicon dioxide, has been proposed as a partial replacement for antimony trioxide, where it can improve char strength and reduce costs. hmroyal.com

There is also a significant push toward developing halogen-free flame retardant systems. clariant.com Phosphorus-based flame retardants, such as those in the Exolit® OP line, represent a major class of alternatives. clariant.com These compounds work through a different mechanism that involves both gas-phase inhibition and the formation of a protective char layer in the condensed phase. clariant.com They offer benefits such as lower density, which contributes to lighter-weight parts, and often produce less smoke during combustion compared to halogenated systems. clariant.com Other non-halogenated systems include metal hydroxides like aluminum trihydrate and magnesium hydroxide (B78521), though these typically require very high loadings that can negatively affect the polymer's properties. hmroyal.complastemart.com

Computational and Experimental Investigations of Flame Inhibition Kinetics

The mechanisms of flame inhibition by antimony compounds have been the subject of detailed scientific investigation using both computational modeling and experimental techniques. mdpi.comnist.govnih.gov Kinetic models have been developed to simulate the complex chemical reactions that occur in a flame when antimony-halogen additives are present. nih.govnist.govnih.gov

These models help to identify the key antimony-containing species involved in the catalytic radical recombination cycles, which include Sb, SbO, SbO₂, and HOSbO. nih.govnist.gov Computational studies, using tools like density functional theory (DFT), provide insights into the thermodynamic properties and reaction pathways of these species. science.gov

Experimental methods have been crucial for validating these models and observing the flame inhibition process directly. Molecular-beam mass spectrometry, for instance, has been used to determine the structure of flames inhibited by antimony compounds like SbCl₃ and SbBr₃, identifying the active species in the reaction zone. nih.gov These investigations have confirmed that antimony compounds are effective flame inhibitors in the gas phase and have helped to unravel the catalytic cycles responsible for their efficiency. nih.govnist.govnih.gov

Optoelectronic and Advanced Materials Science of Antimony Pentoxide Compounds

Electronic Band Structure Analysis and Optoelectronic Properties

The electronic band structure of a material dictates its optical and electrical properties. For antimony pentoxide (Sb₂O₅) and related materials, understanding this structure is crucial for their application in optoelectronic devices.

Theoretical and Experimental Determination of Band Gaps

The band gap is a fundamental property of semiconductors that determines their electronic and optical characteristics. For antimony oxides, these values can be determined through both theoretical calculations and experimental measurements.

Density functional theory (DFT) calculations have been employed to predict the electronic structure of various antimony oxides. For monoclinic this compound (Sb₂O₅), hybrid DFT calculations suggest a wide optical bandgap of over 3.6 eV. bham.ac.uk Other theoretical studies on the polymorphs of antimony oxides (Sb₂O₃, Sb₂O₄, and Sb₂O₅) indicate that the fundamental and optical band gaps tend to decrease from Sb₂O₃ to Sb₂O₄ to Sb₂O₅. acs.org Specifically, most antimony oxides are predicted to be indirect band gap materials, with the exception of the β-polymorphs of Sb₂O₃ and Sb₂O₄. acs.org

Experimental values often align with these theoretical predictions. For instance, scanning tunneling spectroscopy of single monolayer structures of α-Sb₂O₃ has revealed a wide band gap of at least 3.5 eV. nsf.gov The optical band gap for Sb₂O₃ has been reported to be around 3.44 eV. researchgate.net Studies on Sb₂O₃ thin films have shown that the optical band gap can be influenced by processing conditions, such as annealing. For example, the band gap of as-deposited Sb₂O₃ thin films was found to be 3.58 eV, which increased to 3.73 eV after vacuum annealing. nipne.ro Another study reported an increase in the direct optical band gap of Sb₂O₃ thin films from 3.74 eV to 3.87 eV as the substrate temperature during deposition was increased. nipne.ro

For antimony-doped tin oxide (ATO), the introduction of antimony can influence the band gap. Theoretical studies suggest that the antimony ion creates an impurity band within the band gap of the host material, effectively increasing the forbidden gap. aps.org Experimental work on ATO thin films prepared by mist chemical vapor deposition has shown a wide optical band gap of 4.22 eV. researchgate.netrsc.org

Table 1: Experimentally Determined Optical Band Gaps for Antimony Oxides and Related Materials

| Material | Deposition/Annealing Conditions | Optical Band Gap (eV) | Reference |

| α-Sb₂O₃ (monolayer) | --- | ≥ 3.5 | nsf.gov |

| Sb₂O₃ (thin film) | As-deposited | 3.58 | nipne.ro |

| Sb₂O₃ (thin film) | Vacuum annealed (250°C) | 3.73 | nipne.ro |

| Sb₂O₃ (thin film) | Substrate at 293 K | 3.74 | nipne.ro |

| Sb₂O₃ (thin film) | Substrate at 553 K | 3.87 | nipne.ro |

| Antimony-doped Tin Oxide (ATO) | Mist CVD (400°C) | 4.22 | researchgate.netrsc.org |

Carrier Concentration and Conductivity Mechanisms in this compound-Based Materials

The electrical conductivity of this compound-based materials is primarily determined by the concentration and mobility of charge carriers. In its intrinsic form, Sb₂O₅ is predicted to have high electron mobility, suggesting that significant conductivity can be achieved if a large carrier concentration is introduced through extrinsic doping. bham.ac.uk

For related materials like antimony-doped tin oxide (ATO), the n-type conductivity is often attributed to intrinsic defects such as oxygen vacancies and interstitial tin atoms, which create shallow donor levels. rsc.org The introduction of antimony as a dopant further enhances conductivity.

The conductivity mechanism in these materials is complex and can be influenced by several factors. In polycrystalline materials, the scattering of charge carriers at grain boundaries can limit mobility. rsc.org Furthermore, the oxidation state of the dopant plays a crucial role.

Influence of Doping on Electronic Structure and Transport Properties (e.g., Antimony-Doped Tin Oxide)

Doping is a key strategy to tailor the electronic and transport properties of semiconductor materials. In the case of tin oxide (SnO₂), doping with antimony (Sb) is a well-established method to produce highly conductive and transparent films, known as antimony-doped tin oxide (ATO). rsc.org

Research has shown that there is an optimal doping concentration for achieving the lowest resistivity. For ATO thin films deposited by aerosol-assisted chemical vapor deposition, a doping level of 4 at% Sb resulted in a tenfold reduction in resistivity compared to undoped SnO₂. rsc.org This was attributed to an increase in both carrier concentration and mobility. rsc.org At this optimal level, the carrier density reached as high as 1.2 x 10²¹ cm⁻³. rsc.org However, doping beyond this concentration led to an increase in resistivity, which was associated with a decrease in both mobility and carrier concentration, likely due to an increased proportion of Sb³⁺ ions and enhanced scattering of charge carriers. rsc.org

Similarly, studies on ATO films prepared by spray pyrolysis have shown that the carrier concentration increases with the amount of spraying solution, reaching a maximum of 8.52 x 10²⁰ cm⁻³. jos.ac.cn However, this increase in carrier concentration was accompanied by a decrease in Hall mobility, which is attributed to increased scattering. jos.ac.cn

The annealing temperature also plays a significant role in the conductivity of ATO films. For undoped SnO₂ films, annealing can increase resistivity by removing oxygen vacancies, which act as intrinsic donors. aip.org In contrast, for Sb-doped films, annealing at higher temperatures can decrease resistivity by eliminating defects and improving crystallinity, which in turn enhances carrier mobility. aip.org

Table 2: Electrical Properties of Undoped and Antimony-Doped Tin Oxide (ATO) Thin Films

| Material | Doping Level (at% Sb) | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Mobility (cm²/V·s) | Reference |

| SnO₂ | 0 | 1.8 x 10⁻³ | 3.4 x 10²⁰ | 10.4 | rsc.org |

| ATO | 4 | 4.7 x 10⁻⁴ | 1.2 x 10²¹ | 11.4 | rsc.org |

| ATO | 20 cc solution | 1.22 x 10⁻³ | 5.19 x 10²⁰ | 9.83 | jos.ac.cn |

| ATO | 40 cc solution | 0.89 x 10⁻³ | 8.52 x 10²⁰ | 7.49 | jos.ac.cn |

Optical Behavior of this compound in Bulk and Thin Film Forms

The optical properties of this compound and its related compounds, such as transmittance, absorption, and refractive index, are critical for their use in various optoelectronic applications.

Transmittance and Absorption Characteristics across Electromagnetic Spectra

Antimony oxide thin films generally exhibit good transparency in the visible and near-infrared regions of the electromagnetic spectrum. Studies on Sb₂O₃ thin films have shown that the transmittance can exceed 80% in the 900-1200 nm wavelength range. inoe.ro The deposition conditions, particularly the substrate temperature, can influence the transmittance, with higher temperatures often leading to higher transmittance due to improved crystallinity. nipne.ro

In antimony-doped tin oxide (ATO) thin films, high transmittance in the visible region is a key property. Undoped SnO₂ films can have a transmittance of up to 85%. rsc.org However, doping with antimony tends to reduce the transmittance in the visible range and increase reflectance in the infrared region. rsc.org The transmittance decreases as the dopant level increases, which corresponds to an increase in the blue coloration of the films. rsc.org For instance, at a 4 at% Sb doping level, the transmittance can be around 45-80% depending on the preparation method. rsc.org ATO films prepared by mist CVD have demonstrated a high transmittance of about 90%. researchgate.netrsc.org

The absorption coefficient (α), which describes how much light is absorbed per unit thickness, can be derived from transmittance spectra. For Sb₂O₃ thin films, the absorption coefficient is slightly affected by the substrate temperature, with more significant changes observed at higher photon energies. inoe.ro

Table 3: Transmittance of Antimony Oxide and ATO Thin Films

| Material | Doping/Annealing Conditions | Wavelength Range | Average Transmittance (%) | Reference |

| Sb₂O₃ | Substrate at 20°C & 200°C | 900-1200 nm | > 80 | inoe.ro |

| SnO₂ | Undoped | Visible | up to 85 | rsc.org |

| ATO | Doped with Sb | Visible | 45-80 | rsc.org |

| ATO | Annealed at 425°C (N₂ atm) | 550-1100 nm | 73 | scielo.br |

| ATO | Mist CVD | Visible | ~90 | rsc.org |

Refractive Index and Optical Constants Determinations

The refractive index (n) and extinction coefficient (k) are fundamental optical constants that describe the interaction of light with a material. For Sb₂O₃ thin films, the refractive index exhibits normal dispersion over the visible wavelength range. inoe.ro The substrate temperature during deposition has a strong influence on the refractive index. inoe.ro The extinction coefficient, which is related to the absorption of light, is only slightly affected by the substrate temperature in Sb₂O₃ films. inoe.ro

In glass systems containing Sb₂O₃, the refractive index has been observed to increase with increasing Sb₂O₃ content. This increase is attributed to the higher polarizability of the oxide ions. For ATO thin films prepared by mist CVD, the refractive index was found to be around 2.0, with slight variations depending on the supporting solutions used during fabrication. researchgate.net

Nonlinear Optical Phenomena: Two-Photon Absorption and Self-Focusing

This compound (Sb₂O₅) and related antimony-based glasses exhibit significant nonlinear optical (NLO) properties, which are crucial for applications in advanced photonic devices. americanelements.com These materials can display third-order nonlinear phenomena such as two-photon absorption (TPA) and self-focusing. nih.gov TPA is a process where a material simultaneously absorbs two photons, which can be harnessed for applications like 3D microfabrication and optical limiting. nih.govnju.edu.cn

Research into antimony oxide-based glasses has revealed their potential for ultrafast all-optical switching. researchgate.net Studies using techniques like the Z-scan method have characterized the nonlinear refractive indices (n₂) and TPA coefficients (β) of these materials. For instance, certain antimony glasses have shown large n₂ values, on the order of 10⁻¹⁴ cm²/W, while exhibiting negligible TPA coefficients, which is a desirable characteristic for efficient optical switching. researchgate.net The response time of these nonlinearities can be incredibly fast, often less than 100 femtoseconds. researchgate.net The incorporation of other elements, such as lead oxide, into antimony oxide glass compositions can further enhance these nonlinear optical properties. researchgate.net

In some two-dimensional materials, such as hexagonal boron nitride nanoplatelets (BNNPs), complex multiphoton absorption processes have been observed. While initially thought to be a two-photon absorption process, further investigation revealed it to be a five-photon absorption (5PA) process at lower laser fluences. tifrh.res.in This highlights the intricate nature of nonlinear light-matter interactions in advanced materials.

Application in Transparent Conductive Oxides (TCOs) and Solar Energy Devices

This compound and antimony-doped tin oxide (ATO) are key materials in the field of transparent conductive oxides (TCOs). TCOs are essential components in a wide range of optoelectronic devices, including solar cells, displays, and transparent electrodes, due to their unique combination of high electrical conductivity and optical transparency. plasmaterials.comscielo.braimspress.com While indium tin oxide (ITO) has been a dominant TCO material, concerns over the cost and scarcity of indium have driven research into alternatives like ATO. scielo.br